N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine
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Overview
Description
N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a pyrrole ring fused to an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between isoquinoline derivatives and pyrrole intermediates can be catalyzed by specific reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Myosmine: A related compound with a pyrrole ring, known for its presence in tobacco and certain foods.
Pyridine derivatives: Compounds with similar structural features, often used in medicinal chemistry.
Uniqueness
N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine |
InChI |
InChI=1S/C13H13N3/c1-3-10-6-8-14-9-11(10)12(4-1)16-13-5-2-7-15-13/h1,3-4,6,8-9H,2,5,7H2,(H,15,16) |
InChI Key |
YPMQKYTUALTTCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NC2=CC=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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